N-(3-amino-3-oxopropyl)-N-benzyl-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
Description
Synthesis Analysis
The synthesis of related tetrahydro-2H-pyran derivatives often involves multi-component condensation reactions. For instance, substituted 2-aminobenzo[b]pyrans were synthesized through the condensation of aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, showcasing the versatility and efficiency of creating complex molecules through relatively straightforward synthetic routes (Shestopalov, Emelianova, & Nesterov, 2003).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray diffraction analysis, providing detailed insights into their crystalline forms and molecular geometry. The crystal structures of related compounds reveal the importance of hydrogen-bonded dimers facilitated by N–H···O interactions, indicating a common structural motif within this class of molecules (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, reflecting their reactive nature and potential for further derivatization. For example, the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin followed by hydrolysis resulted in 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid, showcasing the compound's ability to undergo acylation and esterification reactions to yield a wide range of derivatives (Agekyan & Mkryan, 2015).
properties
IUPAC Name |
N-(3-amino-3-oxopropyl)-N-benzyl-4-(4-methoxyphenyl)oxane-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-28-20-9-7-19(8-10-20)23(12-15-29-16-13-23)22(27)25(14-11-21(24)26)17-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H2,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNSHEGYPOLMQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)N(CCC(=O)N)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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